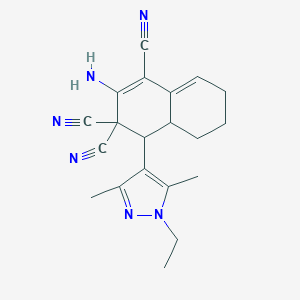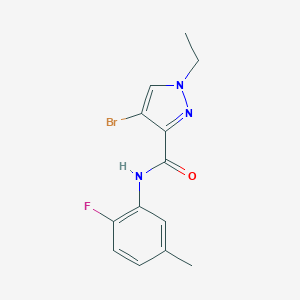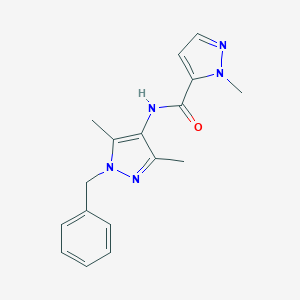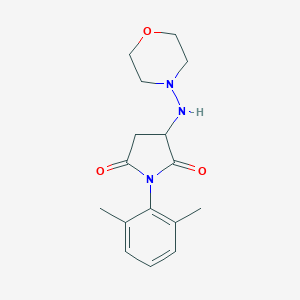
2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in various metabolic diseases.
Mecanismo De Acción
A-769662 activates 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile by binding to the γ-subunit of the enzyme and inducing a conformational change that promotes phosphorylation of the α-subunit at Thr172. This phosphorylation activates this compound and leads to downstream effects such as increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
A-769662 has been shown to have beneficial effects on glucose and lipid metabolism in various animal models of metabolic diseases. It has been shown to improve insulin sensitivity, reduce hepatic glucose production, and increase glucose uptake in skeletal muscle. A-769662 has also been shown to increase fatty acid oxidation and reduce lipid accumulation in adipose tissue and liver. In addition, A-769662 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-769662 has several advantages as a research tool. It is a specific and potent activator of 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile and can be used to study the downstream effects of this compound activation. It can also be used to study the role of this compound in various metabolic diseases. However, A-769662 has some limitations as a research tool. It has been shown to have off-target effects on other enzymes such as calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) and sirtuin 1 (SIRT1). In addition, its effects on this compound may differ depending on the tissue and species being studied.
Direcciones Futuras
There are several future directions for research on A-769662. One area of interest is the development of more specific 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile activators that do not have off-target effects. Another area of interest is the study of the effects of A-769662 on mitochondrial function and oxidative stress. In addition, the role of A-769662 in cancer and neurodegenerative diseases is an area of ongoing research. Finally, the development of A-769662 derivatives with improved pharmacokinetic properties is an area of interest for potential therapeutic applications.
Métodos De Síntesis
The synthesis of A-769662 involves a multistep process that starts with the reaction of 4-bromo-1,8-naphthalic anhydride with 1-ethyl-3,5-dimethylpyrazole to form 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole-2-carboxylic acid. This intermediate is then reacted with sodium azide and triphenylphosphine to form 4-azido-1-ethyl-3,5-dimethyl-1H-pyrazole-2-carboxylic acid, which is further reacted with 4-ethynyl-1,8-naphthalic anhydride to form A-769662.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential therapeutic applications in various metabolic diseases such as obesity, type 2 diabetes, and cardiovascular diseases. It has been shown to activate 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile in various tissues and improve glucose uptake, insulin sensitivity, and lipid metabolism. A-769662 has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
Fórmula molecular |
C20H22N6 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C20H22N6/c1-4-26-13(3)17(12(2)25-26)18-15-8-6-5-7-14(15)16(9-21)19(24)20(18,10-22)11-23/h7,15,18H,4-6,8,24H2,1-3H3 |
Clave InChI |
FCZZYPKTQOKKEW-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N)C |
SMILES canónico |
CCN1C(=C(C(=N1)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280128.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280130.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)

![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)


